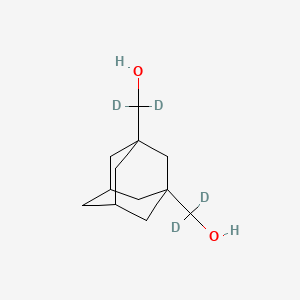

![molecular formula C19H24ClN3O6S B562759 Ethyl 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide Carbamate CAS No. 14511-59-2](/img/structure/B562759.png)

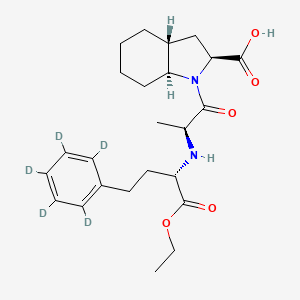

Ethyl 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide Carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

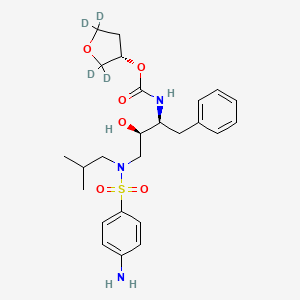

Ethyl 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide Carbamate is an impurity arising in the synthesis of Glyburide . It has a molecular weight of 440.90 .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 457.92800 . The melting point is 154-155ºC . Other physical and chemical properties such as density, boiling point, and flash point are not available .Aplicaciones Científicas De Investigación

Toxicity and Carcinogenicity

Ethyl carbamate (urethane) is under scrutiny due to its presence in foods and beverages, and its genotoxic and carcinogenic properties have been a significant concern. It's classified as a group 2A carcinogen by the World Health Organization’s International Agency for Research on Cancer. Research has revealed that ethyl carbamate is produced through several chemical mechanisms during food and beverage fermentation and that its levels can be significantly high in distilled spirits. Various methods are developed and utilized at an industrial scale to lower ethyl carbamate levels in food, demonstrating the importance of managing its presence in consumables due to health risks (Weber & Sharypov, 2009).

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of compounds like ethyl carbamate is analyzed using assays such as ABTS/PP decolorization. It's important to understand the reaction pathways in these assays to comprehend how antioxidants interact with compounds like ethyl carbamate. Some antioxidants can form coupling adducts with radicals, while others undergo oxidation without coupling. This information is crucial for applications where antioxidant capacity and specific reactions are of interest (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Environmental Impacts and Analysis

The presence and analysis of ethyl carbamate in the environment, especially in water bodies, is critical due to its toxic nature. The occurrence, fate, and behavior of compounds like ethyl carbamate in aquatic environments have been extensively studied. Despite treatments that eliminate such compounds from wastewater, they are ubiquitous in surface water and sediments. This prevalence necessitates the development of efficient analytical techniques for the determination of ethyl carbamate levels in various environments (Haman, Dauchy, Rosin, & Munoz, 2015).

Propiedades

IUPAC Name |

carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O4S.CH3NO2/c1-3-21-26(23,24)15-7-4-13(5-8-15)10-11-20-18(22)16-12-14(19)6-9-17(16)25-2;2-1(3)4/h4-9,12,21H,3,10-11H2,1-2H3,(H,20,22);2H2,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTZFCYSYOYYHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC.C(=O)(N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

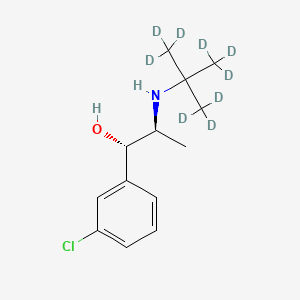

![3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B562692.png)